molecular formula C28H33NO11 B571350 Obelmycin H CAS No. 112720-41-9

Obelmycin H

Cat. No. B571350
M. Wt: 559.568
InChI Key: CXCRIUPPLCQPTC-QKHVXUHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obelmycin H is a natural product found in Streptomyces violaceus with data available.

Scientific Research Applications

Anthracycline Antibiotics and Cytotoxicity

Obelmycin H, along with other obelmycins (A, D, E, F, G), is identified as an anthracycline antibiotic. These compounds, isolated from a variant strain of Streptomyces violaceus A262, have been studied for their in vitro cytotoxicities. This research particularly focuses on their effects against murine leukemic L1210 cell culture and antimicrobial activities, positioning them as potential candidates for cancer therapy and infection control due to their properties as beta-isorhodomycinone glycosides and gamma-isorhodomycinone glycosides (Johdo et al., 1991).

Bleomycin-Induced Fibrosis and Cellular Mechanisms

Bleomycin, a drug related to obelmycin H, is known for its severe adverse effect of lung toxicity, leading to pulmonary fibrosis. This fibrotic response involves remodeling of lung architecture and loss of pulmonary function. While its clinical use as an anticancer agent is limited, it serves as a critical tool in experimental settings for inducing lung fibrosis in animal models, mimicking the histologic lung pattern seen in chemotherapy patients. Research into bleomycin-induced lung fibrosis provides insights into various potential biological molecular factors, such as transforming growth factor beta 1 and tumor necrosis factor alpha, which are relevant to understanding the actions of obelmycin H (Della Latta et al., 2015).

DNA Binding and Cleavage

Obelmycin H's action mechanism, similar to bleomycin, involves binding to DNA and possibly RNA degradation. Studies have shown that this involves the oxidative cleavage of DNA, leading to single- or double-strand breaks. Understanding the binding selectivity of obelmycin H to DNA is crucial, as it precedes and potentially defines cleavage specificity. This information is vital for comprehending its efficacy as an anticancer antibiotic (Akiyama et al., 2008).

properties

CAS RN

112720-41-9

Product Name

Obelmycin H

Molecular Formula

C28H33NO11

Molecular Weight

559.568

IUPAC Name

(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO11/c1-5-28(38)9-14(32)18-21(27(28)40-15-8-11(29(3)4)22(33)10(2)39-15)26(37)20-19(25(18)36)23(34)16-12(30)6-7-13(31)17(16)24(20)35/h6-7,10-11,14-15,22,27,30-33,36-38H,5,8-9H2,1-4H3/t10-,11-,14+,15?,22+,27-,28-/m1/s1

InChI Key

CXCRIUPPLCQPTC-QKHVXUHFSA-N

SMILES

CCC1(CC(C2=C(C3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)O)O)O

synonyms

obelmycin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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